(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid
Description
(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid is a β-carboline alkaloid with a tetracyclic indole-pyridine fused scaffold. It is naturally occurring, isolated from plants such as Cichorium intybus (chicory) and Angelica biserrata . Key properties include:
- Molecular formula: C₁₂H₁₂N₂O₂
- Molecular weight: 216.24 g/mol
- CAS number: 6052-68-2
- Stereochemistry: The (R)-configuration at the 3-position distinguishes it from its enantiomer [(S)-form, CAS 6052-68-2] .
Its core structure serves as a template for designing derivatives with diverse pharmacological activities, including antiviral, anticancer, and neuroprotective effects.
Properties
IUPAC Name |
(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNCEEGOMTYXKY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350176 | |
| Record name | (3R)-2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72002-54-1 | |
| Record name | (3R)-2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C12H12N2O2
- Molecular Weight : 216.24 g/mol
- CAS Number : 72002-54-1
- InChI Key : ZWMZDKZTZLGVRQ-UHFFFAOYSA-N
This compound primarily acts as an inhibitor and degrader of estrogen receptors . This mechanism has implications for several biological pathways:
- Cancer : The compound's inhibition of estrogen receptors can hinder the growth of estrogen-responsive tumors.
- Endometriosis and Osteoporosis : By modulating estrogen activity, it may alleviate symptoms associated with these conditions.
- Inflammation : The compound has been linked to anti-inflammatory effects through its action on estrogen pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It inhibits cell growth and differentiation in estrogen-responsive cells. This activity is particularly relevant in the context of breast cancer treatment where estrogen plays a crucial role in tumor growth .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through its effects on estrogen receptor pathways. Inflammatory conditions often exacerbate various diseases, including cancer and autoimmune disorders. By modulating these pathways, the compound may provide therapeutic benefits .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapidly absorbed after administration.
- Distribution : Widely distributed in tissues due to its lipophilicity.
- Metabolism : Metabolized primarily in the liver.
- Excretion : Excreted via urine as metabolites.
Study 1: Antitumor Activity
A study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell proliferation rates compared to control groups. The compound induced apoptosis in estrogen-dependent cancer cells by downregulating estrogen receptor expression .
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses in animal models, administration of the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that this compound may be effective in managing chronic inflammatory conditions .
Comparative Biological Activity Table
Comparison with Similar Compounds
Substituted 1-Phenyl Derivatives (HIV-1 NNRTIs)
Key Compounds :
Structural Modifications :
Key Differences :
- The phenyl group enhances binding to HIV-1 RT but reduces metabolic stability compared to the parent compound.
Tetrahydro-β-Carboline HDAC Inhibitors
Key Compounds :
- (1R,3S)-N-(6-(Hydroxyamino)-6-oxohexyl)-2-(4-methoxybenzyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (9e) .
- (1S,3R)-1-Cyclopropyl-N-(7-(hydroxyamino)-7-oxoheptyl)-2-(4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide (13d) .
Structural Modifications :
- Introduction of 4-methoxybenzyl and hydroxamic acid groups for histone deacetylase (HDAC) inhibition.
- Alkyl chain extensions (hexyl/heptyl) for improved cellular uptake.
Key Differences :
- The hydroxamic acid moiety confers HDAC affinity, absent in the parent compound.
SARM1 Inhibitors with Benzo[d][1,3]dioxol-5-yl Substituents
Key Compounds :
Structural Modifications :
- Substitution with benzo[d][1,3]dioxol-5-yl for enhanced steric bulk and electronic effects.
- Acryloyl group in WX-02-245 for covalent binding to SARM1.
Key Differences :
- The bulky substituent improves target specificity compared to unmodified analogs.
Metabolic Stability Studies: S002-333 and Enantiomers
Key Compounds :
Structural Modifications :
- Sulfonylation at the 2-position and amide formation for metabolic resistance.
Pharmacokinetic Data :
Key Differences :
- Sulfonyl groups reduce hepatic clearance but introduce stereoselective metabolism.
Preparation Methods
Chiral Pool Strategy Using Tryptophan Enantiomers
The (R)-configuration of the target molecule is directly influenced by the stereochemistry of the tryptophan starting material. While L-tryptophan (S-configuration) yields the (S)-enantiomer, the (R)-enantiomer requires D-tryptophan as the precursor. For example, 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid is synthesized by refluxing D-tryptophan with formaldehyde in glacial acetic acid, followed by neutralization with NaOH to precipitate the product. This method achieves a 65–70% yield, with purity confirmed via TLC and NMR.
Racemic Synthesis and Resolution
When racemic tryptophan is used, the Pictet-Spengler reaction produces a 1:1 mixture of (R)- and (S)-enantiomers. Subsequent chiral resolution techniques, such as diastereomeric salt formation or chiral HPLC, are required to isolate the (R)-form. For instance, the racemic mixture of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid can be resolved using (-)-dibenzoyl-L-tartaric acid, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).
Esterification and Hydrolysis for Enhanced Reactivity
Intermediate ester derivatives are critical for functionalization and purification.
Methyl Ester Formation
The carboxylic acid group is protected via esterification to prevent side reactions. In a representative procedure, 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid is suspended in methanol with catalytic H₂SO₄, heated under reflux for 24 hours, and crystallized to yield the methyl ester. This step achieves 85–90% conversion, confirmed by IR spectroscopy (C=O stretch at 1,725 cm⁻¹).
Dehydrogenation to Aromatic β-Carbolines
The methyl ester undergoes dehydrogenation using sulfur in refluxing xylene (137°C, 24 hours) to form methyl 9H-pyrido[3,4-b]indole-3-carboxylate , a key intermediate for further derivatization. This step yields 70–75% product, characterized by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 345 nm).
Enantioselective Catalysis and Asymmetric Synthesis
Recent advances leverage chiral catalysts to directly access the (R)-enantiomer without resolution.
Organocatalytic Pictet-Spengler Reactions
Chiral Brønsted acids, such as (R)-BINOL-phosphoric acid, induce enantioselectivity during cyclocondensation. In a model system, D-tryptophan and formaldehyde react in the presence of 10 mol% catalyst at 25°C, yielding the (R)-enantiomer with 92% ee. This method reduces reaction times to 6 hours and improves yields to 80%.
Enzymatic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (S)-methyl ester in racemic mixtures, leaving the (R)-ester intact. Subsequent acid hydrolysis isolates the (R)-carboxylic acid with 95% purity.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies, highlighting yields, stereochemical outcomes, and scalability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step routes involving indole derivatives and carboxylic acids. A representative procedure involves hydrolysis of methyl esters using LiOH in THF/H₂O (1:1), yielding carboxylic acid derivatives with ~55% efficiency. Key parameters include temperature control (room temperature), solvent selection, and neutralization with glacial acetic acid to precipitate the product. Purity is validated by HPLC (≥98%) and structural confirmation via H/C NMR and ESI-MS .
Q. Which analytical techniques are essential for characterizing the structural integrity and purity of this compound?
- Methodological Answer : Critical techniques include:
- NMR spectroscopy : Assigns proton (H) and carbon (C) environments (e.g., δ 11.14 ppm for indolic NH in DMSO-d₆) .
- High-Performance Liquid Chromatography (HPLC) : Confirms purity (≥98.7% for synthesized derivatives) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at 217 m/z) .
Q. What in vitro biological assays are used to evaluate the compound’s activity, such as antiplatelet or anticholinesterase effects?
- Methodological Answer :
- Antiplatelet activity : Measured via inhibition of human platelet aggregation (IC₅₀ values reported in µM ranges) using ADP or collagen as agonists .
- Anticholinesterase activity : Evaluated against acetylcholinesterase (AChE) using Ellman’s assay, with IC₅₀ compared to reference standards like eserine .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R vs. S configuration) influence the biological activity of pyridoindole derivatives?
- Methodological Answer : Enantiomeric differences impact receptor binding and metabolic stability. For example, (S)-enantiomers of related compounds show distinct pharmacokinetic profiles in liver microsomes compared to (R)-forms. Computational docking studies (e.g., molecular modeling for HIV-1 NNRTIs) reveal stereospecific interactions with target proteins, guiding rational design .
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridoindole analogs?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in the phenyl or carboxylic acid groups (e.g., anti-estrogenic vs. antiviral activities) .
- Dose-Response Replication : Validate IC₅₀ values across multiple cell lines (e.g., cancer vs. neuronal models) .
- Meta-Analysis : Cross-reference species-specific metabolic stability data (e.g., human vs. rodent liver microsomes) .
Q. How can metabolic stability be improved for pyridoindole-based compounds in preclinical development?
- Methodological Answer : Key strategies include:
- Prodrug Design : Esterification of the carboxylic acid group to enhance bioavailability .
- Species-Specific Metabolism Screening : Use liver microsomes (human, rat, rabbit) to identify vulnerable metabolic sites (e.g., cytochrome P450 oxidation) .
- Enantiomer Optimization : Select enantiomers with lower intrinsic clearance (e.g., (R)-forms showing higher stability in human microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
